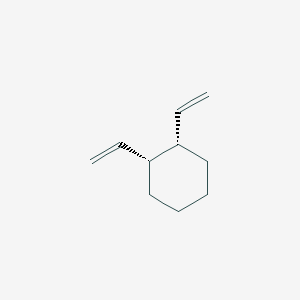

cis-1,2-Divinylcyclohexane

Description

Structure

2D Structure

Properties

CAS No. |

1004-84-8 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(1S,2R)-1,2-bis(ethenyl)cyclohexane |

InChI |

InChI=1S/C10H16/c1-3-9-7-5-6-8-10(9)4-2/h3-4,9-10H,1-2,5-8H2/t9-,10+ |

InChI Key |

ARKHCBWJALMQJO-AOOOYVTPSA-N |

SMILES |

C=CC1CCCCC1C=C |

Isomeric SMILES |

C=C[C@H]1CCCC[C@H]1C=C |

Canonical SMILES |

C=CC1CCCCC1C=C |

Other CAS No. |

7623-24-7 |

Origin of Product |

United States |

Synthetic Methodologies for Cis 1,2 Divinylcyclohexane

Established Synthetic Pathways

A well-established route to cis-1,2-divinylcyclohexane involves the addition of vinylmagnesium bromide to 1,2-cyclohexanedione (B122817). ontosight.ai This Grignard reaction provides a direct method to introduce the two vinyl groups onto the cyclohexane (B81311) ring. The reaction typically proceeds by treating 1,2-cyclohexanedione with an ethereal solution of vinylmagnesium bromide. orgsyn.org The subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields the desired diol, which can then be further processed to obtain this compound. The stereochemical outcome of the addition can be influenced by the reaction conditions. nih.gov

Table 1: Synthesis of this compound via Vinylmagnesium Bromide Addition

| Starting Material | Reagent | Product | Reference |

| 1,2-Cyclohexanedione | Vinylmagnesium Bromide | This compound | ontosight.ai |

Metathesis reactions provide an alternative and powerful approach to the synthesis of this compound. ontosight.ai Acyclic diene metathesis (ADMET) polymerization of monomers like 3-methyl-1,5-hexadiene (B75199) can be catalyzed by molybdenum-based catalysts to produce polymers from which this compound can be derived. ufl.edu Additionally, ene-yne cross-metathesis has been utilized to create substituted 1,3-butadiene (B125203) derivatives, a structural motif present in the target molecule. researchgate.net These methods highlight the versatility of metathesis in constructing complex cyclic and acyclic dienes.

Table 2: Metathesis Approaches Relevant to this compound Synthesis

| Metathesis Type | Catalyst System (Example) | Application | Reference |

| Acyclic Diene Metathesis (ADMET) | Molybdenum-based catalyst | Polymerization of substituted dienes | ufl.edu |

| Ene-yne Cross-Metathesis | Second generation Hoveyda ruthenium catalyst | Synthesis of substituted butadienes | researchgate.net |

The Wittig reaction offers a classical and reliable method for converting aldehydes and ketones into alkenes, and it can be applied to the synthesis of this compound from a suitable dialdehyde (B1249045) precursor. wikipedia.orgmasterorganicchemistry.com This reaction involves the use of a phosphonium (B103445) ylide, a Wittig reagent, which reacts with a carbonyl group to form a new carbon-carbon double bond. libretexts.org For the synthesis of this compound, a cyclohexane-1,2-dicarbaldehyde would be the required starting material. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used; non-stabilized ylides typically favor the formation of cis (or Z)-alkenes. libretexts.orgorganic-chemistry.org The reaction proceeds through a proposed [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.org

Table 3: General Scheme for Wittig-based Synthesis

| Precursor | Reagent | Key Intermediate | Product | Reference |

| Cyclohexane-1,2-dicarbaldehyde | Methylenetriphenylphosphorane | Oxaphosphetane | This compound | wikipedia.orglibretexts.org |

Advanced Stereoselective Synthesis

Achieving high stereoselectivity in the synthesis of cis-1,2-disubstituted cycloalkanes is a significant challenge in organic chemistry. frontiersin.orgnih.gov For this compound, controlling the relative orientation of the two vinyl groups is crucial. Advanced stereoselective methods often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. While specific examples for the highly stereoselective synthesis of this compound are not extensively detailed in the provided context, the principles of stereoselective synthesis for related 1,2-disubstituted cyclohexanes are well-documented. wipo.int These methods often involve the use of reagents and reaction conditions that favor the formation of the cis isomer through mechanisms that control the facial selectivity of bond formation. nih.govnih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yield and purity while minimizing reaction time and side products. prismbiolab.com For the synthesis of this compound, this involves a systematic variation of parameters such as solvent, temperature, reactant concentration, and catalyst loading. For instance, in the Grignard addition, the choice of solvent and the presence of additives can influence the diastereoselectivity. nih.gov Similarly, in metathesis reactions, the selection of the appropriate catalyst and reaction temperature is paramount for achieving high efficiency and selectivity. ufl.edu The optimization process often involves a multi-parameter approach to identify the ideal set of conditions for a specific synthetic transformation. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Selectivities

Each synthetic route to this compound possesses distinct advantages and disadvantages regarding efficiency and selectivity.

Vinylmagnesium Bromide Addition: This method is direct but may suffer from a lack of stereocontrol, often yielding a mixture of cis and trans isomers. nih.gov The efficiency can be high, but purification to isolate the desired cis isomer might be necessary.

Stereochemical and Conformational Analysis of Cis 1,2 Divinylcyclohexane

Configurational Isomerism: Elucidation of cis- vs. trans-Configuration

Configurational isomers, also called geometric isomers, are stereoisomers that have different spatial arrangements of atoms due to restricted bond rotation. wikipedia.org In cyclic systems like cyclohexane (B81311), the distinction between cis and trans isomers is crucial. In cis-1,2-divinylcyclohexane, both vinyl groups are located on the same side of the cyclohexane ring. ontosight.aimvpsvktcollege.ac.in Conversely, in the trans isomer, the vinyl groups are on opposite sides of the ring. wikipedia.orgmvpsvktcollege.ac.in This difference in configuration is fundamental and the two isomers cannot be interconverted without breaking and reforming chemical bonds. chemistrysteps.com

The stereochemical configuration of a molecule is a key determinant of its reactivity. The relative positioning of functional groups can either facilitate or hinder their participation in chemical reactions. In this compound, the proximity of the two vinyl groups on the same face of the ring allows for specific intramolecular reactions.

A notable example is the Cope rearrangement, a thermally induced pericyclic reaction. While cis-1,2-divinylcyclobutane (B1149738) readily undergoes this rearrangement to form cis,cis-cycloocta-1,5-diene, the analogous reaction with this compound is also of significant interest. oregonstate.edu The cis configuration is a prerequisite for this concerted rearrangement, highlighting how stereochemistry directly governs reaction pathways.

Furthermore, the stereochemistry influences the outcome of reactions involving external reagents. For example, in the palladium-catalyzed cyclization of this compound with chiral nucleophiles, the cis arrangement of the vinyl groups plays a role in the diastereoselectivity of the reaction. acs.org The stereochemistry of the starting material can direct the approach of the reagent, leading to the preferential formation of one stereoisomer of the product over another. This principle is fundamental in asymmetric synthesis, where the goal is to produce a single, desired stereoisomer. researchgate.net The influence of stereochemistry on reactivity is a well-established principle, as seen in various reactions like the Diels-Alder cycloaddition, where the formation of endo and exo stereoisomers is a classic example. rsc.org

Conformational Landscape of the Cyclohexane Ring System

The cyclohexane ring is not planar but exists predominantly in a puckered chair conformation to minimize angle and torsional strain. transformationtutoring.com This chair conformation is dynamic, and the ring can undergo a "ring flip" or "chair interconversion" to an alternative chair conformation. mvpsvktcollege.ac.intransformationtutoring.com

In a chair conformation, the substituents on the cyclohexane ring can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring). mvpsvktcollege.ac.in During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial. mvpsvktcollege.ac.in

For cis-1,2-disubstituted cyclohexanes like this compound, the two chair conformations are not identical. In one chair form, one vinyl group is in an axial position and the other is in an equatorial position. The ring flip results in a new chair conformation where the axial vinyl group becomes equatorial and the equatorial vinyl group becomes axial. youtube.comlibretexts.org These two chair conformations are enantiomeric (non-superimposable mirror images) and, for identical substituents, are of equal energy, meaning they exist in equal proportions at equilibrium. libretexts.orgedurev.in

The energy barrier for this ring inversion is a critical parameter. For cyclohexane itself, this barrier is approximately 10-11 kcal/mol. In substituted cyclohexanes, the size and nature of the substituents can influence this barrier. For instance, in a study of 1,2-cyclohexanecarboxylic acid amide (1,2-CHCAA), the cis isomer was found to have a higher energy barrier for ring inversion (10.49 kcal/mol) compared to the trans isomer (6.26 kcal/mol). nih.gov This suggests that the cis isomer maintains a more rigid chair conformation. nih.gov

| Compound | Ring Inversion Energy Barrier (kcal/mol) |

| cis-1,2-CHCAA | 10.49 nih.gov |

| trans-1,2-CHCAA | 6.26 nih.gov |

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms. wikipedia.org These effects play a significant role in determining the preferred conformation of a molecule. In cyclohexane systems, the preference of a substituent for the equatorial position is largely due to the avoidance of steric strain, specifically 1,3-diaxial interactions. transformationtutoring.comlumenlearning.com An axial substituent experiences steric repulsion from the other two axial hydrogens on the same side of the ring.

The magnitude of this preference is quantified by the "A-value," which is the free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane. masterorganicchemistry.com Larger A-values indicate a stronger preference for the equatorial position. lumenlearning.com

Beyond simple steric hindrance, more subtle stereoelectronic interactions, such as hyperconjugation, also contribute to conformational stability. Hyperconjugation involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ bond) to an adjacent empty or partially filled anti-bonding orbital (σ*). These interactions are geometry-dependent and can influence the relative stability of different conformations. wikipedia.org For instance, the gauche effect, where a conformation with adjacent electronegative substituents is favored despite steric repulsion, is a well-known stereoelectronic phenomenon. wikipedia.org

The nature of the substituents significantly impacts the conformational equilibrium of the cyclohexane ring. The "bulkier" a substituent, the greater the steric strain it experiences in an axial position, and thus the stronger its preference for the equatorial position. lumenlearning.com This is reflected in the A-values of different substituents.

For cis-1,2-disubstituted cyclohexanes, where one substituent is axial and the other is equatorial in each chair conformation, if the substituents are different, the conformation where the larger group is equatorial will be favored. libretexts.org

| Substituent | A-Value (kcal/mol) |

| -CH3 | 1.70 masterorganicchemistry.com |

| -CH2CH3 | 1.75 |

| -CH(CH3)2 | 2.15 |

| -C(CH3)3 | >4.5 masterorganicchemistry.com |

| -OH | 0.87 masterorganicchemistry.com |

| -Cl | 0.53 |

| -Br | 0.48 |

| -I | 0.47 |

Note: A-values are a measure of the preference for the equatorial position.

Chiral Aspects and Enantiomeric Considerations

Chirality is the property of a molecule that is non-superimposable on its mirror image. wikipedia.org Molecules that possess this property are said to be chiral and exist as a pair of enantiomers. wikipedia.org The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different groups. wikipedia.orguoanbar.edu.iq

This compound possesses two stereocenters at the carbons bearing the vinyl groups. The cis isomer can exist as a pair of enantiomers: (1R,2S)-1,2-divinylcyclohexane and (1S,2R)-1,2-divinylcyclohexane. However, it's important to consider the conformational dynamics. The two chair conformations of this compound are themselves enantiomeric and interconvert rapidly at room temperature through ring flipping. pdx.eduwikipedia.org Because these enantiomeric conformations are in rapid equilibrium, a sample of this compound is a racemic mixture and therefore optically inactive. uoanbar.edu.iq This is a case of conformational enantiomerism. edurev.in

The synthesis of a single enantiomer of a chiral compound requires a chiral influence, such as a chiral catalyst or a chiral starting material. The separation of enantiomers from a racemic mixture, a process called resolution, is also a common strategy. researchgate.net The individual enantiomers of a chiral drug, for example, can have vastly different biological activities, underscoring the importance of chirality in pharmaceutical science. nih.gov

Synthesis and Resolution of Chiral Derivatives

The synthesis of chiral derivatives of this compound is most notably achieved through palladium-catalyzed oxidative cyclization reactions. This method introduces chirality by reacting the achiral diene with a chiral nucleophile. The synthesis of this compound itself can be accomplished through various established synthetic routes, including the reaction of 1,2-cyclohexanedione (B122817) with vinylmagnesium bromide or via metathesis reactions. ontosight.ai

A key strategy for generating chiral derivatives involves the palladium(II)-catalyzed reaction of this compound with chiral, non-racemic α-oxygen-substituted carboxylic acids. acs.orgresearchgate.net This process results in the formation of bicyclic ethers with newly created chiral centers. The diastereoselectivity of this cyclization can be significantly influenced by the reaction conditions, particularly the presence of molecular sieves. researchgate.netrsc.org

While direct resolution of racemic this compound derivatives is not extensively documented in the reviewed literature, enzymatic resolution methods have proven effective for analogous chiral cyclohexane systems. psu.eduresearchgate.net For instance, lipases have been successfully employed in the kinetic resolution of racemic alcohols and esters containing the cyclohexane framework through enantioselective hydrolysis or esterification. psu.edumsu.edu This suggests that similar enzymatic strategies could be viable for the resolution of chiral derivatives of this compound, should a direct asymmetric synthesis not provide sufficient enantiomeric excess.

The following table summarizes the diastereoselectivity observed in the palladium-catalyzed cyclization of this compound with various chiral acids, highlighting the effect of molecular sieves.

| Chiral Nucleophile (Acid) | Additive | Diastereomeric Excess (de) | Predominant Configuration of New Center |

| (R)-Lactic Acid Derivative | None | Varies | R or S |

| (R)-Lactic Acid Derivative | Molecular Sieves (water-containing) | 17-62% | S |

Data compiled from multiple sources. researchgate.netrsc.orgresearchgate.net

Chiroptical Properties and Absolute Configuration Assignment

The chiroptical properties of the chiral derivatives of this compound are intrinsically linked to the stereochemistry of the newly formed chiral centers during their synthesis. The palladium-catalyzed oxidative cyclization provides a direct means to control and assign the absolute configuration of these derivatives.

In the reaction with derivatives of (R)-lactic acid in the presence of water-containing molecular sieves, the product with an S configuration at the newly formed chiral center is consistently favored. researchgate.netresearchgate.net This predictable outcome allows for the assignment of the absolute configuration based on the known configuration of the chiral nucleophile and the established mechanism of the palladium-catalyzed reaction. The use of molecular sieves has a profound effect, in some cases even reversing the diastereofacial selectivity observed in their absence. rsc.org This highlights a remarkable level of control over the stereochemical outcome.

The assignment of absolute configuration in related chiral molecules is often corroborated using chiroptical spectroscopy, such as circular dichroism (CD) and vibrational circular dichroism (VCD), in conjunction with theoretical calculations. unibas.itnih.gov Although specific CD or VCD spectra for chiral derivatives of this compound were not detailed in the reviewed literature, this combined experimental and theoretical approach remains a powerful tool for the unambiguous determination of absolute stereochemistry in chiral molecules. unibas.itnih.gov The relationship between the observed chiroptical properties and the absolute configuration is crucial for understanding the stereochemical course of reactions and for the application of these chiral molecules in asymmetric synthesis.

Ligand Chirality Transfer in Transition Metal Complexes

This compound serves as a prochiral ligand that can coordinate to transition metals. Upon complexation, the inherent chirality of other ligands or auxiliaries in the metal's coordination sphere can be transferred to the diene, influencing its conformation and reactivity.

This phenomenon of ligand chirality transfer has been observed in rhodium complexes of this compound. The coordination of the diene to a chiral rhodium complex can lead to a slight excess of one of the two possible enantiomeric chair conformations of the cyclohexane ring. researchgate.net This induced conformational preference is a direct consequence of the chiral environment created by the other ligands attached to the rhodium center.

Furthermore, in the palladium-catalyzed oxidative cyclization of this compound, chiral carboxylic acids act as both the nucleophile and the source of chirality. rsc.org Modest but significant asymmetric induction is observed in these reactions, indicating a transfer of chirality from the acid to the transient organopalladium intermediate and subsequently to the final cyclized product. rsc.org The stereochemical outcome of these reactions is a testament to the effective communication of chirality from the nucleophile to the diene via the metal center.

The efficiency of chirality transfer can be influenced by various factors, including the structure of the chiral ligand, the nature of the metal, and the reaction conditions. The ability to control the transfer of chirality is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates.

Mechanistic Organic Chemistry and Reactivity of Cis 1,2 Divinylcyclohexane

Pericyclic Transformations

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For cis-1,2-divinylcyclohexane, the most prominent of these is the Cope rearrangement.

Cope Rearrangement Pathways and Kinetics

The Cope rearrangement is a thermally allowed wikipedia.orgwikipedia.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org For this compound, this intramolecular reaction leads to the formation of bicyclo[4.4.0]decadienes (octalins). The rearrangement is driven by the release of ring strain in related, smaller ring systems, such as divinylcyclopropanes and divinylcyclobutanes, a factor which provides a strong thermodynamic driving force. wikipedia.orgresearchgate.net

The stereochemical outcome of the reaction is dictated by the conformation of the transition state. Like the parent hexa-1,5-diene system, the rearrangement of this compound can proceed through either a chair-like or a boat-like transition state. wikipedia.org However, the constrained cyclic nature of the substrate imposes specific conformational requirements. Theoretical studies on analogous systems like cis-1,2-divinylcyclopropane show that the reaction proceeds through an endo-boatlike transition state to form the cis-fused product. researchgate.netresearchgate.net This pathway is generally preferred for conformationally constrained cis-divinyl systems. wikipedia.org

The kinetics of the Cope rearrangement are highly sensitive to the structure of the substrate. For instance, the parent cis-divinylcyclopropane rearranges with a free energy of activation (ΔG‡) of approximately 20 kcal/mol, which is significantly lower than for acyclic 1,5-dienes due to strain release. researchgate.netnih.gov While specific kinetic data for this compound is less commonly reported, the principles from related cyclic systems provide a strong framework for understanding its reactivity.

| Substrate | Rearrangement Product | Activation Energy (ΔG‡) | Reference |

| cis-1,2-Divinylcyclopropane | cis,cis-1,4-Cycloheptadiene | ~20 kcal/mol | researchgate.netnih.gov |

| 3-Methyl-hexa-1,5-diene | Hepta-1,5-diene | Higher than strained systems | wikipedia.org |

| This compound | Bicyclo[4.4.0]deca-1,6-diene | Not specified |

Oxy-Cope and Siloxy-Cope Rearrangements of Derived Systems

The Cope rearrangement can be modified by introducing a hydroxyl group at a key position, a transformation known as the oxy-Cope rearrangement. organic-chemistry.org When a hydroxyl group is present at the C3 or C4 position of the 1,5-diene system in a derivative of this compound (i.e., on one of the carbons adjacent to the vinyl groups), the rearrangement yields an enol intermediate. This enol then tautomerizes to a thermodynamically stable ketone, providing a strong driving force for the reaction and rendering it essentially irreversible. organic-chemistry.orglscollege.ac.in

A significant rate enhancement, often by a factor of 10¹⁰ to 10¹⁷, is observed in the anionic oxy-Cope rearrangement. lscollege.ac.in This is achieved by deprotonating the hydroxyl group with a base, such as potassium hydride, to form an alkoxide. The resulting enolate is formed directly, bypassing the enol intermediate. organic-chemistry.org This allows the reaction to proceed at much lower temperatures. organic-chemistry.org The siloxy-Cope rearrangement is a related transformation where the hydroxyl group is protected as a silyl ether.

For example, 1,2-divinylcyclohexanols can undergo a tandem oxy-Cope/transannular ene reaction sequence to generate complex bicyclic systems. researchgate.net

| Rearrangement Type | Key Feature | Driving Force | Relative Rate |

| Cope | Thermal isomerization of a 1,5-diene | Thermodynamic stability of product | 1 |

| Oxy-Cope | Substrate has a hydroxyl group at C3/C4 | Tautomerization of enol product to ketone | 10¹⁰ - 10¹⁷ (Anionic) |

| Anionic Oxy-Cope | Alkoxide substrate | Direct formation of stable enolate | Fastest |

Diradical Intermediates and Concerted Mechanisms in Rearrangements

The mechanism of the Cope rearrangement has been a subject of extensive study, with the central question being whether the reaction is a truly concerted process or if it proceeds through a stepwise pathway involving a diradical intermediate. wikipedia.org It is now generally accepted that most Cope rearrangements, including that of this compound, follow a concerted, pericyclic pathway through an aromatic Hückel transition state. wikipedia.orgresearchgate.net

However, the transition state is not necessarily perfectly synchronous. In some cases, it may possess significant diradical character, particularly in electronically perturbed or highly strained systems. wikipedia.org The debate between a concerted and a stepwise diradical mechanism is often a matter of the degree to which the two new sigma bonds are formed simultaneously. For the oxy-Cope rearrangement, both concerted and stepwise radical pathways are considered possible, though the concerted mechanism is generally favored. lscollege.ac.in The highly ordered, chair-like transition state is preferred as it allows for efficient chirality transfer. lscollege.ac.in

Cyclization Reactions

In addition to pericyclic reactions, the diene system of this compound is a versatile substrate for metal-catalyzed cyclization reactions, which provide access to a range of bicyclic structures.

Palladium-Catalyzed Oxidative Cyclization Reactions

Palladium(II) catalysts can effect the oxidative cyclization of 1,5-dienes in the presence of a nucleophile and a stoichiometric oxidant, such as molecular oxygen. nih.govorganic-chemistry.org In the case of this compound, this reaction can be used to form bicyclic ethers and other fused ring systems. The reaction typically proceeds via a Wacker-type mechanism involving the oxypalladation of one of the double bonds, followed by intramolecular attack of the other double bond.

Research has shown that the diastereoselectivity of the palladium-catalyzed cyclization of this compound can be controlled by additives such as molecular sieves when using chiral α-oxygen-substituted acids as nucleophiles. acs.org These reactions are significant as they can construct complex molecular frameworks and create new stereocenters with high levels of control. acs.org

| Catalyst System | Substrate | Product Type | Key Feature | Reference |

| Pd(II) / O₂ | This compound with Nucleophile | Bicyclic Ether/Lactone | Oxidative cyclization | acs.org |

| Pd(TFA)₂ / Pyridine / O₂ | Alkenols, Alkenoic acids | Heterocycles | Aerobic conditions in nonpolar solvents | nih.govorganic-chemistry.org |

Intramolecular Heck Reactions Leading to Bicyclic Architectures

The intramolecular Heck reaction is a powerful tool for ring formation, involving the palladium-catalyzed coupling of a vinyl halide with an alkene within the same molecule. wikipedia.orgchim.it To apply this reaction to this compound, one of the vinyl groups would first need to be converted into a vinyl halide (e.g., vinyl iodide or bromide) or a vinyl triflate.

The subsequent intramolecular Heck reaction would proceed via oxidative addition of the Pd(0) catalyst to the vinyl-halide bond, followed by migratory insertion of the second vinyl group. wikipedia.org This cyclization step forms a new carbon-carbon bond and a bicyclic alkylpalladium intermediate. The final step is typically a β-hydride elimination to regenerate the Pd(0) catalyst and yield the bicyclic product. princeton.edu This strategy allows for the construction of fused ring systems, such as hydroindanes or decalins, depending on the regioselectivity of the insertion and elimination steps. wikipedia.orgnih.gov The intramolecular nature of the reaction often allows for high regioselectivity, governed by the formation of sterically favored ring sizes. princeton.edu

Investigation of Reaction Mechanisms and Catalytic Cycles

The mechanistic pathways of reactions involving this compound are of significant interest, particularly in the context of transition metal catalysis. Rhodium-catalyzed cycloaddition reactions, for instance, serve as a powerful tool for constructing complex polycyclic compounds. nih.gov Mechanistic studies, often combining experimental data with computational methods like Density Functional Theory (DFT), have been crucial in elucidating the intricate steps of these catalytic cycles. rsc.orgpku.edu.cn

A common catalytic cycle in rhodium-catalyzed reactions involves several key steps: oxidative addition, alkene insertion, carbon monoxide (CO) insertion (in carbonylative cycloadditions), and reductive elimination. pku.edu.cnyoutube.com The resting state of the catalyst can be a dimeric species, which dissociates to form a monomeric active catalyst. pku.edu.cn For example, in the [5+2+1] cycloaddition of ene-vinylcyclopropanes and CO, the catalytic cycle is initiated by the cleavage of a cyclopropane ring, which is often the turnover-limiting step. pku.edu.cn

Kinetic studies are instrumental in determining the rate-determining step of a reaction. For instance, in certain rhodium-catalyzed C-H functionalization reactions, the C-H insertion step has been identified as rate-determining. nih.gov The nature of the solvent and the presence of additives can also significantly influence the reaction mechanism and outcomes. nih.govnih.gov

The table below summarizes key mechanistic steps observed in transition metal-catalyzed reactions, which are analogous to those proposed for this compound.

| Mechanistic Step | Description |

| Oxidative Addition | The metal center's oxidation state increases as it adds a substrate molecule. |

| Alkene Insertion | An alkene coordinates to the metal and inserts into a metal-ligand bond. |

| Transmetalation | An organic group is transferred from one metal to another. |

| Reductive Elimination | Two ligands on the metal center couple, and the metal's oxidation state decreases. |

Electrophilic and Radical Additions to Vinyl Moieties

The vinyl groups of this compound are susceptible to both electrophilic and radical addition reactions, characteristic of alkenes.

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. wikipedia.orgucla.edumasterorganicchemistry.com The first step, hydroboration, involves the addition of borane (BH3) across the double bond. wikipedia.orgmasterorganicchemistry.com This reaction is notable for its anti-Markovnikov regioselectivity, where the boron atom attaches to the less substituted carbon, and a hydrogen atom adds to the more substituted carbon. wikipedia.orglibretexts.org The resulting organoborane can then be oxidized, typically with hydrogen peroxide and a base, to yield an alcohol. wikipedia.orgucla.edumasterorganicchemistry.com

For a diene like this compound, hydroboration can potentially occur at one or both vinyl groups. The reaction can be controlled to achieve mono- or di-hydroboration. Subsequent transformations of the resulting organoborane are diverse. Besides oxidation to alcohols, the carbon-boron bond can be converted into other functional groups, making it a versatile synthetic intermediate. For example, the intermediate allylboronates can be used in stereoselective carbonyl addition reactions. nih.gov

Nickel-catalyzed 1,4-hydroboration of 1,3-dienes is a related reaction that provides access to (Z)-allylboron reagents. nih.govorganic-chemistry.orgnih.gov Mechanistic studies suggest that this reaction proceeds through a π-allyl complex intermediate. organic-chemistry.org

The following table outlines the key steps and features of the hydroboration-oxidation of an alkene.

| Step | Reagents | Key Features | Product |

| Hydroboration | Borane (BH3) or its derivatives | Syn-addition, Anti-Markovnikov regioselectivity | Organoborane |

| Oxidation | Hydrogen Peroxide (H2O2), Base (e.g., NaOH) | Retention of stereochemistry | Alcohol |

Stereocontrol is a critical aspect of addition reactions to alkenes, including the vinyl groups of this compound. The hydroboration reaction is stereospecific, proceeding via a syn-addition, meaning the boron and hydrogen atoms add to the same face of the double bond. wikipedia.orglibretexts.org This is a result of a concerted mechanism where the C-B and C-H bonds form simultaneously. libretexts.orgyale.edu The subsequent oxidation step occurs with retention of configuration, meaning the hydroxyl group replaces the boron atom at the same stereochemical position. wikipedia.orglibretexts.orgyale.edu

The steric environment around the double bond significantly influences the stereochemical outcome. Reagents will preferentially approach the less sterically hindered face of the alkene. libretexts.org This principle is crucial for predicting the stereochemistry of products derived from cyclic alkenes like this compound, where the ring conformation can create distinct steric environments on either side of the vinyl groups.

In general, the stereochemical outcome of addition reactions can be influenced by various factors, including the structure of the substrate, the nature of the reagent, and the reaction conditions. For catalytic reactions, the choice of catalyst and ligands plays a pivotal role in determining the stereoselectivity.

Transition Metal Coordination Chemistry

The divinyl moiety of this compound makes it an excellent ligand for transition metals, forming stable metal-diene complexes.

Transition metal complexes of this compound can be synthesized through various methods, often involving the displacement of a more weakly bound ligand by the diene. For example, platinum(II) complexes can be prepared by reacting a suitable platinum precursor, such as K2PtCl4, with the ligand. nih.gov

Characterization of these complexes is typically achieved using a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and, for certain metals like platinum, 195Pt NMR are invaluable for determining the structure of the complex and confirming the coordination of the divinylcyclohexane (B175716) ligand. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the vibrational modes of the coordinated diene and other ligands in the complex. nih.govijpcbs.com

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and composition of the complex. nih.gov

The synthesis of platinum complexes with diaminocyclohexane ligands has been extensively studied, and similar principles can be applied to the synthesis of complexes with this compound. nih.gov

The reactivity of the coordinated divinylcyclohexane can be significantly altered compared to the free ligand. The metal center can activate the vinyl groups, making them more susceptible to nucleophilic attack or other transformations. The coordination sphere of the metal provides a template for controlling the regioselectivity and stereoselectivity of these reactions.

The trans effect is an important concept in the ligand substitution reactions of square planar complexes, such as those of Pt(II). libretexts.org It describes the ability of a ligand to direct the substitution of the ligand positioned trans to it. This effect can be exploited to synthesize specific isomers of a complex. libretexts.org

Role in Catalytic Reaction Cycles

This compound plays a significant role in various catalytic reaction cycles, primarily as a chelating diolefin ligand that coordinates with transition metals. Its unique stereochemistry, with two vinyl groups positioned on the same side of the cyclohexane (B81311) ring, facilitates its involvement in intramolecular reactions and the formation of specific organometallic complexes that are key intermediates in catalytic processes.

One of the most notable roles of this compound is in palladium-catalyzed oxidative cyclization reactions. ucl.ac.ukresearchgate.net As a 1,5-diene, it undergoes a palladium(II)-catalyzed reaction that proceeds through a 1,2-acetoxypalladation mechanism. This initial step is followed by an intramolecular Heck reaction, leading to the formation of a bicyclic compound. ucl.ac.uk

A mechanistic investigation of this process has revealed that the nucleophilic attack of an acetate ion on a dichloro(η⁴-cis-1,2-divinylcyclohexane)palladium complex results in the formation of a σ,π-palladium(II) complex. researchgate.net This intermediate then undergoes a spontaneous migratory insertion of the second vinyl group into the palladium-carbon σ-bond. The catalytic cycle is completed by a β-elimination step, which yields the final bicyclic product, (1R,6S,7S*)-7-acetoxy-9-methylenebicyclo[4.3.0]nonane, along with some rearranged products. researchgate.net The efficiency of this insertion step has been shown to be enhanced under acidic conditions. researchgate.net

Beyond palladium catalysis, this compound also forms complexes with other transition metals, such as rhodium. bohrium.com In these complexes, chirality transfer from asymmetric ligands to the coordinated this compound has been observed, influencing the conformational preference of the diene ligand. bohrium.combohrium.com

The ability of this compound to act as a ligand is fundamental to its role in catalysis. The coordination of its two vinyl groups to a metal center is a critical step that activates the molecule for subsequent transformations. This chelating effect is also exploited in cyclopolymerization reactions, where cationic catalysts can induce the formation of completely cyclized polymers due to the fixed proximity of the vinyl groups. iupac.org

The following table summarizes a key palladium-catalyzed oxidative cyclization reaction involving this compound:

| Reactant | Catalyst | Nucleophile | Product | Ref. |

| This compound | Palladium(II) acetate | Acetate ion | (1R,6S,7S*)-7-acetoxy-9-methylenebicyclo[4.3.0]nonane | researchgate.net |

Furthermore, the formation of specific transition metal complexes with this compound has been a subject of study. These complexes are often stable enough to be isolated and characterized, providing valuable insights into the mechanism of the catalytic reactions in which they are involved.

| Metal | Precursor | Complex | Ref. |

| Palladium(II) | Dichloro(benzonitrile)palladium(II) | Dichloro(η⁴-cis-1,2-divinylcyclohexane)palladium | researchgate.net |

| Platinum(II) | Sodium tetrachloroplatinate(II) | Dichloro(η⁴-cis-1,2-divinylcyclohexane)platinum | scispace.com |

Polymer Science and Materials Applications of Cis 1,2 Divinylcyclohexane

Cyclopolymerization Dynamics and Mechanisms

Cyclopolymerization is a process where a monomer containing two or more polymerizable double bonds undergoes an alternating sequence of intramolecular cyclization and intermolecular propagation steps. For cis-1,2-divinylcyclohexane, this process is particularly efficient, leading to the formation of polymers containing bicyclic repeating units.

Cationic Cyclopolymerization with Lewis Acids and Alkylaluminum Catalysts

Cationic polymerization of non-conjugated dienes like this compound, initiated by Lewis acids or alkylaluminum compounds, proceeds through a cyclopolymerization mechanism. The process is initiated by the addition of a cation (generated from the initiator system) to one of the vinyl groups, creating a carbocation. This initial carbocation can then either be attacked by another monomer molecule (intermolecular propagation) or, more favorably, it can attack the second vinyl group within the same monomer unit (intramolecular cyclization).

Strong Lewis acids such as boron trifluoride etherate (BF₃OEt₂) and zinc chloride (ZnCl₂) are effective initiators for such reactions. Studies on analogous divinyl monomers, such as divinyl ethers with bulky substituents, have shown that cationic initiation leads to a high degree of cyclization, often exceeding 90%. This high efficiency is attributed to the spatial proximity of the two vinyl groups, which favors the formation of a stable cyclic intermediate. The resulting polymer is thus composed primarily of fused ring structures within the backbone, rather than pendant vinyl groups.

The general mechanism can be depicted as follows:

Initiation: The Lewis acid catalyst activates the polymerization.

Propagation/Cyclization: The initiated monomer rapidly undergoes intramolecular cyclization to form a stable cyclic carbocation.

Propagation: This cyclic carbocation then propagates by reacting with another monomer molecule, continuing the chain growth.

This process yields soluble, gel-free polymers, indicating that intermolecular cross-linking reactions are effectively suppressed.

Ziegler-Natta Catalysis in Cyclopolymerization

Ziegler-Natta catalysts, typically composed of a transition metal compound (e.g., titanium tetrachloride, TiCl₄) and an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃), are highly effective for the cyclopolymerization of non-conjugated dienes. wikipedia.orgfiveable.me When applied to monomers like this compound, these catalysts promote a coordinated polymerization mechanism that results in a highly cyclized polymer structure. fiveable.me

Research on the closely related monomer, cis-1,3-divinylcyclohexane, demonstrated that polymerization with a Ziegler-type catalyst yields soluble polymers with very little residual unsaturation. tandfonline.com Spectroscopic analysis confirmed that the polymer backbone is composed of bicyclo[3.3.1]nonane units. tandfonline.com By analogy, the polymerization of this compound is expected to produce a polymer chain containing bicyclo[4.3.0]nonane (also known as hexahydroindane) repeating units.

The mechanism involves the coordination of one of the vinyl groups to the active site of the transition metal catalyst. Following this coordination, an intramolecular insertion of the second vinyl group occurs, forming the bicyclic structure. This is then followed by the intermolecular insertion of the next monomer molecule to continue the chain growth. wikipedia.org The stereospecific nature of Ziegler-Natta catalysts can also impart a high degree of tacticity to the resulting polymer. fiveable.me

Degree of Cyclization and Residual Unsaturation in Resulting Polymers

A key characteristic of polymers derived from this compound is their high degree of cyclization and consequently, low residual unsaturation. In an ideal cyclopolymerization, each monomer unit is incorporated into the chain as a cyclic unit, leaving no unreacted pendant vinyl groups.

In practice, the degree of cyclization is very high, often approaching 100%. For instance, in the Ziegler-Natta polymerization of cis-1,3-divinylcyclohexane, the resulting soluble polymer was found to have very little residual unsaturation, indicating near-complete cyclization. tandfonline.com Similarly, cationic cyclopolymerization of other divinyl monomers has been shown to achieve cyclization degrees of over 90%.

The low level of residual unsaturation is a critical feature, as it means the resulting polymers are linear or lightly branched and soluble, rather than being cross-linked, insoluble networks. This makes them processable for various materials applications. The absence of pendant double bonds also enhances the thermal and oxidative stability of the polymer.

| Polymerization Method | Typical Catalyst System | Expected Primary Repeating Unit | Expected Degree of Cyclization | Expected Residual Unsaturation | Solubility |

|---|---|---|---|---|---|

| Cationic Cyclopolymerization | BF₃OEt₂, HCl/ZnCl₂ | Bicyclo[4.3.0]nonane | High (>90%) | Low (<10%) | Soluble |

| Ziegler-Natta Polymerization | TiCl₄ / Al(C₂H₅)₃ | Bicyclo[4.3.0]nonane | Very High (>95%) | Very Low (<5%) | Soluble |

Factors Governing Intramolecular Cyclization vs. Intermolecular Propagation

The competition between intramolecular cyclization (ring formation) and intermolecular propagation (linear chain growth or cross-linking) is a central aspect of the polymerization of divinyl monomers. The prevalence of cyclization for this compound is governed by several factors:

Monomer Concentration: The rate of the intramolecular reaction is independent of the monomer concentration, whereas the rate of the intermolecular reaction is dependent on it. Therefore, conducting the polymerization at lower monomer concentrations (i.e., in dilute solutions) favors cyclization, as it reduces the probability of one growing chain reacting with a separate monomer molecule before it has a chance to cyclize.

Thermodynamic Stability: The formation of five- or six-membered rings during cyclization is thermodynamically favored. In the case of this compound, the intramolecular reaction leads to the formation of a stable five-membered ring fused to the existing six-membered cyclohexane (B81311) ring.

Proximity of Reactive Groups: The cis configuration of the two vinyl groups on the cyclohexane ring holds them in close spatial proximity, which significantly increases the probability of the intramolecular cyclization step over the intermolecular propagation step.

By controlling these factors, particularly monomer concentration, the polymerization can be directed almost exclusively toward the formation of a linear cyclopolymer, avoiding the formation of insoluble, cross-linked gels.

Ring-Opening Metathesis Polymerization (ROMP) and Acyclic Diene Metathesis (ADMET)

While this compound is not a substrate for Ring-Opening Metathesis Polymerization (ROMP) due to its lack of a strained ring system, it is a suitable monomer for Acyclic Diene Metathesis (ADMET) polymerization.

ADMET Polymerization of Divinylcyclohexanes

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization driven by the removal of a small volatile olefin, typically ethylene (B1197577). When a diene monomer like 1,2-divinylcyclohexane is treated with an olefin metathesis catalyst (e.g., a Grubbs-type ruthenium catalyst), it undergoes a series of metathesis reactions.

The reaction proceeds as follows: two monomer molecules react via their vinyl groups to form a dimer and release one molecule of ethylene. This process continues, with dimers reacting with monomers or other dimers, to build up long polymer chains, continuously releasing ethylene. To drive the reaction to completion and achieve high molecular weights, the ethylene by-product must be efficiently removed, typically by conducting the reaction under a vacuum.

cis-Specific ROMP Strategies for Cyclic Olefins

Ring-Opening Metathesis Polymerization (ROMP) has become a powerful method for polymer synthesis, and controlling the stereochemistry of the resulting polymer backbone is crucial for tailoring material properties. nih.gov The cis/trans geometry of the double bonds in the polymer chain significantly influences characteristics such as crystallinity, glass transition temperature, and crystallization rates. nih.govacs.org Generally, polymers with a higher content of cis-double bonds exhibit lower melting and glass transition temperatures. nih.gov While many traditional ROMP catalysts thermodynamically favor the formation of more stable trans-olefins, several strategies have been developed to achieve high cis-selectivity through kinetic control. researchgate.netnih.gov

Historically, catalysts based on molybdenum (Mo) and tungsten (W) have been at the forefront of stereoselective ROMP, capable of producing polymers with high cis content and specific tacticities. nih.govmit.edu More recently, significant advancements have been made in developing ruthenium (Ru)-based catalysts that also exhibit high cis-selectivity. A notable strategy involves the use of C-H activated, cyclometalated Ru-based catalysts. nih.govnih.gov These catalysts have demonstrated the ability to produce polymers with cis content ranging from 80% to over 95% for a variety of norbornene and monocyclic alkene monomers. nih.govnih.gov

Another key factor in controlling stereoselectivity is the reaction temperature. Lowering the polymerization temperature can significantly enhance cis-selectivity. For instance, with certain C-H activated Ru catalysts, decreasing the temperature from room temperature to -20 °C has been shown to increase the cis content by 6–15%, achieving levels as high as 96%. nih.govresearchgate.net This temperature dependence underscores the kinetic nature of cis-selective polymerization, where the transition state leading to the cis-olefin is favored at lower temperatures. These strategies, developed for monomers like norbornenes and cyclooctenes, provide a clear pathway for controlling the polymerization of other cyclic olefins, including this compound, to yield polymers with a high percentage of cis-vinylene linkages.

Design and Development of Metathesis Catalysts (e.g., Ruthenium, Molybdenum, Tungsten-based systems)

The evolution of olefin metathesis has been driven by the design of well-defined catalysts based on transition metals, primarily Ruthenium, Molybdenum, and Tungsten. Each system offers distinct advantages regarding activity, stability, functional group tolerance, and stereoselectivity.

Ruthenium-based Catalysts: Often referred to as Grubbs-type catalysts, Ru systems are celebrated for their remarkable tolerance to a wide array of functional groups, as well as their stability in the presence of air and moisture. 20.210.105 This has made them exceptionally versatile for synthesizing complex and functional polymers. 20.210.105rsc.org While first and second-generation Ru catalysts typically produce polymers with predominantly trans-double bonds, recent innovations have led to catalysts capable of high cis-selectivity. nih.gov These include systems featuring cyclometalated N-heterocyclic carbene (NHC) ligands or dithiolate-chelated designs, which can produce polymers with up to 99% cis-olefins in a controlled, living manner. nih.govacs.org

Molybdenum and Tungsten-based Catalysts: Schrock-type catalysts, based on high-oxidation-state Mo and W, are known for their very high activity in ROMP. mit.edu These catalysts were among the first to provide exquisite control over polymer stereochemistry, enabling the synthesis of highly cis, syndiotactic, and isotactic polymers. nih.govmit.edu Mo-based monoaryloxidepyrrolide (MAP) catalysts, for example, are highly effective for the Z-selective and syndioselective polymerization of various cyclic olefins. acs.org Tungsten-based systems also generally favor the formation of polymers with high cis content. mdpi.com However, these catalysts are typically highly sensitive to air, moisture, and certain functional groups, requiring more stringent reaction conditions than their ruthenium counterparts. 20.210.105

The choice of catalyst is therefore a critical decision based on the desired polymer microstructure, the functionality of the monomer, and the required reaction conditions.

| Catalyst System | Primary Metal | Key Advantages | Key Limitations | Typical Stereoselectivity |

| Grubbs-type | Ruthenium (Ru) | High functional group tolerance; Air/moisture stability. | Generally lower activity than Schrock-type; Traditional catalysts are trans-selective. | trans-selective (early generations); cis, syndiotactic (newer designs). nih.gov |

| Schrock-type | Molybdenum (Mo) | Very high activity; Excellent stereocontrol (cis, tactic). mit.edu | Sensitive to air, moisture, and protic functional groups. | cis, syndiotactic; cis, isotactic. acs.org |

| Schrock-type | Tungsten (W) | Very high activity; Promotes high cis-content. mdpi.com | Sensitive to air, moisture, and protic functional groups. | High cis-content. mdpi.com |

Microstructural Control and Stereoselectivity in Metathesis Polymers

Microstructural control in polymers derived from ROMP encompasses two primary elements: the stereochemistry of the carbon-carbon double bonds (cis or trans) and the tacticity, which describes the stereochemical relationship of adjacent monomer units (e.g., syndiotactic, isotactic, or atactic). nih.gov The ability to control these features is essential, as they directly dictate the physical and mechanical properties of the final material. acs.org

Cis/Trans Selectivity: The formation of cis or trans double bonds is determined by the pathway of the metathesis reaction. While trans isomers are often thermodynamically preferred, kinetic control can favor the formation of cis isomers. researchgate.net This is achieved through catalyst design that creates a higher energy barrier for the formation of the trans intermediate. As noted, Mo and W catalysts have long been the standard for high cis-selectivity. mit.edumdpi.com Recently developed Ru catalysts, such as those with chelating NHC ligands or dithiolate ligands, have expanded the scope of cis-selective ROMP to include a wider range of functionalized monomers. nih.govresearchgate.net

Tacticity Control: Achieving control over tacticity requires a catalyst that can direct the orientation of each incoming monomer unit. Molybdenum and Tungsten MAP (monoaryloxidepyrrolide) catalysts achieve this through a mechanism known as "stereogenic metal control," where the configuration of the catalyst center inverts with each monomer insertion, leading to a highly syndiotactic polymer structure. acs.org This allows for the synthesis of polymers with greater than 98% cis content and greater than 98% tacticity. mit.edu In a significant breakthrough, cyclometalated Ru catalysts have also been developed that can produce highly cis and highly syndiotactic polymers, demonstrating that such precise microstructural control is no longer exclusive to Mo and W systems. nih.gov The stereochemistry of the monomer itself can also play a role in the final polymer microstructure. digitellinc.com

This multi-level control over polymer microstructure allows for the precise engineering of materials with tailored properties, moving from soft, amorphous materials to hard, semicrystalline ones simply by altering the stereochemistry. acs.orgresearchgate.net

Architecture and Properties of Polymers Derived from this compound

Solubility and Molecular Weight Characteristics of Cyclopolymers

The polymerization of non-conjugated diene monomers like this compound can proceed via two competing pathways: intermolecular crosslinking, which leads to the formation of an insoluble gel network, or intramolecular cyclization followed by polymerization, which produces soluble linear polymers containing cyclic repeating units. This latter process is known as cyclopolymerization. For divinyl monomers, achieving a soluble polymer is contingent on reaction conditions that strongly favor the intramolecular cyclization step. jst.go.jp

In the context of ROMP, which is often a living polymerization, excellent control over molecular weight and molecular weight distribution (polydispersity index, PDI) can be achieved. 20.210.105 The number-average molecular weight (Mn) of the resulting polymer can be predetermined by the initial monomer-to-catalyst ratio, with Mn increasing linearly as the monomer is consumed. 20.210.105scispace.com This living character allows for the synthesis of well-defined polymers with narrow PDIs, often below 1.2. researchgate.net

However, the presence of two polymerizable vinyl groups in this compound introduces the potential for crosslinking, especially at higher monomer concentrations or conversions, which can lead to broadening of the molecular weight distribution or gelation. nih.gov The propensity for crosslinking versus cyclopolymerization is influenced by factors such as monomer concentration, catalyst choice, and temperature. Careful control of these parameters is necessary to synthesize high molecular weight, soluble cyclopolymers. For analogous divinyl ether systems, living cationic cyclopolymerization has successfully produced gel-free, soluble polymers with high degrees of cyclization (>95%). jst.go.jp

| Property | Description | Controlling Factors |

| Solubility | Soluble, gel-free polymers are formed when intramolecular cyclization is favored over intermolecular crosslinking. | Monomer concentration, catalyst type, solvent, temperature. |

| Molecular Weight (Mn) | Can be controlled in a living polymerization, increasing linearly with monomer conversion. | Monomer-to-catalyst ratio, use of chain transfer agents. scispace.com |

| Polydispersity Index (PDI) | Living ROMP typically yields polymers with narrow molecular weight distributions (low PDI < 1.5). | Catalyst initiation rate relative to propagation rate. 20.210.105 |

Advanced Polymer Architectures and Functional Materials Development

The controlled, living nature of modern ROMP enables the synthesis of advanced polymer architectures that go beyond simple linear chains. 20.210.105 By leveraging the reactivity of monomers like this compound, a variety of complex and functional materials can be developed.

Block Copolymers: One of the hallmarks of a living polymerization is the ability to create block copolymers through the sequential addition of different monomers. After polymerizing a first monomer to a desired block length, a second monomer can be introduced to grow a subsequent block. This technique could be used with this compound to create, for example, diblock or triblock copolymers with distinct segments, leading to materials that can self-assemble into nanoscale morphologies. acs.org

Branched and Crosslinked Networks: While often avoided when targeting soluble polymers, the dual functionality of divinyl monomers can be intentionally exploited to create branched or crosslinked polymer networks. nih.govproquest.com By copolymerizing this compound with a monofunctional cyclic olefin, the divinyl monomer can act as a crosslinking agent, allowing for control over the crosslink density. This is a direct route to producing thermosets or elastomers, where the properties can be tuned from soft and flexible to hard and rigid based on the amount of crosslinker used. acs.org

Functional Materials: ROMP is highly tolerant of various functional groups, which can be incorporated either into the monomer or onto the polymer backbone via post-polymerization modification. rsc.orgresearchgate.net The double bonds remaining in the polymer backbone after ROMP of this compound are themselves functional handles that can be used for subsequent reactions, such as hydrogenation to create a saturated, stable polyolefin, or for grafting other molecules. This versatility allows for the development of materials with tailored chemical, thermal, or mechanical properties for advanced applications. researchgate.net

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the definitive structural and stereochemical assignment of cis-1,2-Divinylcyclohexane. Through the application of one- and two-dimensional NMR techniques, a comprehensive understanding of the molecule's proton and carbon environments can be achieved.

Proton (¹H) NMR for Structural and Stereochemical Assignment

The ¹H NMR spectrum of this compound provides critical information regarding the electronic environment and connectivity of its protons. While a detailed, publicly available high-resolution spectrum with assigned chemical shifts and coupling constants is not readily found in the literature, a ¹H NMR spectral stack plot has been published in the context of its palladium-catalyzed oxidative cyclization. actachemscand.org This visualization demonstrates the changes in the proton signals over the course of the reaction, confirming the consumption of the starting material.

Based on the structure of this compound, the expected ¹H NMR spectrum would exhibit distinct signals for the vinyl and cyclohexane (B81311) protons. The vinyl protons (-CH=CH₂) would typically appear in the downfield region, approximately between 4.5 and 6.5 ppm, due to the deshielding effect of the double bond. These signals would likely present as a complex multiplet due to geminal, cis, and trans couplings. The methine protons on the cyclohexane ring to which the vinyl groups are attached (C1-H and C2-H) would also be expected in a relatively downfield region for aliphatic protons, likely between 2.0 and 3.0 ppm, influenced by the adjacent double bonds. The remaining methylene (B1212753) protons of the cyclohexane ring would appear further upfield, typically in the range of 1.2 to 2.0 ppm, as complex multiplets due to overlapping signals.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH=CH₂ (methine) | 5.5 - 6.5 | ddd (doublet of doublet of doublets) | J_trans ≈ 17, J_cis ≈ 10, J_vicinal ≈ 7 |

| -CH=CH₂ (terminal, trans) | 4.8 - 5.2 | dd (doublet of doublets) | J_trans ≈ 17, J_geminal ≈ 2 |

| -CH=CH₂ (terminal, cis) | 4.8 - 5.2 | dd (doublet of doublets) | J_cis ≈ 10, J_geminal ≈ 2 |

| C1-H & C2-H (cyclohexyl) | 2.0 - 3.0 | m (multiplet) | - |

| Cyclohexyl CH₂ | 1.2 - 2.0 | m (multiplet) | - |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation and Polymer Microstructure

The ¹³C NMR spectrum is instrumental in defining the carbon framework of this compound and is crucial for analyzing the microstructure of polymers derived from it. Due to the cis-symmetry of the molecule, the number of unique carbon signals would be reduced.

For this compound, one would expect to observe distinct signals for the vinyl carbons and the carbons of the cyclohexane ring. The carbons of the vinyl groups (=CH- and =CH₂) would resonate in the downfield region, typically between 110 and 145 ppm. The methine carbons of the cyclohexane ring bearing the vinyl substituents (C1 and C2) would appear at a higher field compared to the vinyl carbons, likely in the range of 40-50 ppm. The remaining methylene carbons of the cyclohexane ring would be found in the upfield region of the spectrum, generally between 20 and 35 ppm. The symmetry of the cis isomer would result in fewer signals for the cyclohexane methylene carbons compared to its trans counterpart.

A projected data table for the ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C H=CH₂ | 135 - 145 |

| -CH=C H₂ | 110 - 120 |

| C 1 & C 2 (cyclohexyl) | 40 - 50 |

| Cyclohexyl C H₂ | 20 - 35 |

Two-Dimensional NMR Techniques for Connectivity and Dynamics

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be invaluable for unambiguously assigning the proton and carbon signals of this compound and confirming its connectivity.

A COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the vinyl methine proton and the terminal vinyl protons, as well as between the methine protons on the cyclohexane ring (C1-H, C2-H) and the adjacent methylene protons.

An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signals in the vinyl region would correlate with the carbon signals in the olefinic region of the ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound, aiding in its identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a powerful technique for separating this compound from complex mixtures and for its subsequent identification based on its mass spectrum. Studies on the volatile compounds in olive and plane tree leaves have identified this compound as a component, indicating its amenability to GC-MS analysis. semanticscholar.org

The mass spectrum of this compound, obtained through electron ionization (EI), would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (136.24 g/mol ). The fragmentation pattern would be characterized by the loss of vinyl groups (C₂H₃•, mass = 27) and other characteristic fragments resulting from the cleavage of the cyclohexane ring. A common fragmentation pathway for cyclic alkenes is a retro-Diels-Alder reaction, which in this case could lead to the formation of butadiene and cyclohexene (B86901) fragments.

A hypothetical table of significant ions in the mass spectrum is presented below.

| m/z | Proposed Fragment |

| 136 | [C₁₀H₁₆]⁺ (Molecular Ion) |

| 109 | [M - C₂H₃]⁺ |

| 82 | [C₆H₁₀]⁺ (from retro-Diels-Alder) |

| 54 | [C₄H₆]⁺ (from retro-Diels-Alder) |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion with high precision. This measurement allows for the unambiguous determination of the elemental composition of this compound. The calculated exact mass of this compound (C₁₀H₁₆) is 136.1252 u. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the molecular formula.

| Compound | Molecular Formula | Calculated Exact Mass (u) |

| This compound | C₁₀H₁₆ | 136.1252 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a powerful analytical tool used to identify functional groups and probe the molecular structure of a compound by examining the vibrations of its bonds. umsystem.edu The two primary techniques, Infrared (IR) and Raman spectroscopy, are complementary and provide a detailed fingerprint of a molecule's vibrational modes. youtube.com IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. ksu.edu.sa In contrast, Raman spectroscopy is a light-scattering technique where the sample is irradiated with a high-intensity laser, and the inelastically scattered light is measured; a vibrational mode is Raman-active if it causes a change in the molecular polarizability. youtube.comksu.edu.sa

For this compound, the spectra would be dominated by vibrations originating from the cyclohexane ring and the two vinyl (-CH=CH₂) groups. While a detailed experimental spectrum is not widely published, the expected characteristic vibrational bands can be predicted based on extensive studies of similar structures, such as cyclohexane and various vinyl-substituted compounds. ustc.edu.cn

The key vibrational modes for this compound can be categorized as follows:

Vinyl Group Vibrations : These are typically strong and characteristic. The C=C stretching vibration is expected to produce a strong band in the Raman spectrum around 1640 cm⁻¹ due to the symmetric nature of the bond. The =C-H stretching vibrations appear at higher frequencies, typically above 3000 cm⁻¹. The out-of-plane =C-H bending vibrations (wags) are also characteristic and appear in the 1000-800 cm⁻¹ region of the IR spectrum.

Cyclohexane Ring Vibrations : The cyclohexane moiety gives rise to a complex series of absorptions. These include C-H stretching vibrations (symmetric and asymmetric) of the methylene (CH₂) groups, which are found in the 2950-2850 cm⁻¹ region. ustc.edu.cn Additionally, a variety of bending vibrations such as CH₂ scissoring (around 1450 cm⁻¹), wagging, twisting, and rocking modes occur at lower frequencies. ustc.edu.cn C-C ring stretching and deformation modes also contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

The complementarity of IR and Raman is particularly useful. The symmetric C=C stretch of the vinyl groups would be very intense in the Raman spectrum but potentially weaker in the IR spectrum. Conversely, the various C-H bending and stretching modes often show strong absorption in the IR spectrum. ksu.edu.sa

Table 1: Predicted Vibrational Modes for this compound| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Activity (IR/Raman) |

|---|---|---|---|

| Vinyl (=C-H) | Stretching | 3100 - 3000 | IR & Raman |

| Vinyl (C=C) | Stretching | 1650 - 1630 | Raman (strong) |

| Vinyl (=C-H) | Out-of-plane Bending | 1000 - 800 | IR (strong) |

| Cyclohexane (-C-H) | Stretching | 2950 - 2850 | IR & Raman (strong) |

| Cyclohexane (CH₂) | Scissoring (Bending) | ~1450 | IR & Raman |

| Cyclohexane (C-C) | Ring Stretching/Deformation | 1200 - 800 | IR & Raman |

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. youtube.com This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, thereby revealing the exact conformation of the molecule in the solid state. Although a specific crystal structure of this compound is not reported in the surveyed literature, the application of this technique would be indispensable for its complete structural elucidation.

For this compound, a single-crystal X-ray analysis would confirm the cis relationship between the two vinyl groups. rsc.org More importantly, it would establish the preferred conformation of the cyclohexane ring. While often depicted as a simple chair, substituted cyclohexanes can adopt other conformations, such as a twist-boat, to alleviate steric strain. X-ray crystallography would resolve this ambiguity and also determine the precise orientation (e.g., axial vs. equatorial character) of the vinyl substituents.

Furthermore, while the meso form of this compound is achiral, it can exist as a pair of rapidly interconverting chiral chair conformers. If chiral derivatives are synthesized or if the compound is resolved, X-ray crystallography is the gold standard for assigning the absolute configuration (R/S) of each stereocenter. researchgate.net This is often achieved by co-crystallizing the molecule with a chiral reference or by using anomalous dispersion effects if a heavy atom is present. researchgate.net The technique has been successfully used to assign the absolute configuration of intermediates in syntheses involving related cis-1,2-disubstituted cyclohexane scaffolds. researchgate.net

Table 2: Structural Information Obtainable from X-ray Crystallography| Parameter | Description | Significance for this compound |

|---|---|---|

| Connectivity & Stereochemistry | Confirmation of the covalent bonding framework and relative arrangement of substituents. | Unambiguously confirms the 1,2-substitution pattern and the cis relative stereochemistry. |

| Molecular Conformation | The 3D shape of the molecule, including ring puckering and substituent orientation. | Determines the precise conformation of the cyclohexane ring (e.g., chair, twist-boat) and the orientation of the vinyl groups. |

| Bond Lengths & Angles | Precise distances between bonded atoms and angles between adjacent bonds. | Provides exact geometric data for all C-C, C=C, and C-H bonds and angles, revealing any strain or unusual geometry. |

| Absolute Configuration | The R/S configuration at chiral centers (for chiral derivatives). | Essential for assigning the absolute stereochemistry of enantiomerically pure derivatives. researchgate.net |

| Intermolecular Interactions | How molecules pack together in the crystal lattice (e.g., van der Waals forces). | Reveals information about the solid-state packing forces and crystal symmetry. |

Chromatographic Techniques for Separation and Purity Analysis

Chromatography encompasses a set of powerful laboratory techniques used to separate, identify, and purify the components of a mixture. nih.gov For this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are essential for its analysis, primarily for separating it from its trans isomer and for assessing its chemical purity. researchgate.netmsu.edu

Gas chromatography is highly suitable for analyzing volatile and thermally stable compounds like divinylcyclohexane (B175716) isomers. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column. researchgate.net For separating cis- and trans-1,2-disubstituted cyclohexanes, the choice of stationary phase is critical. Standard non-polar columns can often achieve separation based on differences in boiling points and molecular shape, which influence van der Waals interactions with the stationary phase. researchgate.net The purity of the isolated isomer can be quantified by integrating the peak areas in the resulting chromatogram.

High-performance liquid chromatography (HPLC) offers another versatile method for separation and analysis. msu.edu In normal-phase HPLC, a polar stationary phase (like silica) and a non-polar mobile phase are used. The separation of cis and trans isomers would be based on the small differences in their polarity; the isomer that interacts more strongly with the polar stationary phase will have a longer retention time. msu.edu

For the separation of enantiomers (in the case of chiral derivatives or resolved conformers), chiral chromatography is required. gcms.cz This specialized technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Chiral GC columns, often incorporating cyclodextrin (B1172386) derivatives, have proven effective for separating the enantiomers of related unfunctionalized chiral hydrocarbons. researchgate.netgcms.cz

Table 3: Chromatographic Methods for the Analysis of this compound| Technique | Typical Stationary Phase | Primary Application | Principle of Separation |

|---|---|---|---|

| Gas Chromatography (GC) | Polysiloxane (non-polar to mid-polar) | Separation of cis/trans isomers; Purity assessment. | Differences in volatility and interaction with the stationary phase. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Silica Gel (Normal Phase) | Preparative or analytical separation of cis/trans isomers. | Differential adsorption to the polar stationary phase based on small polarity differences. msu.edu |

| Chiral Gas Chromatography (Chiral GC) | Derivatized Cyclodextrin | Separation of enantiomers (of chiral derivatives). | Formation of transient diastereomeric complexes with the chiral stationary phase. researchgate.netgcms.cz |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Chiral Selector bonded to Silica | Analytical or preparative separation of enantiomers. | Differential interaction between enantiomers and the chiral stationary phase. |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and energetic properties of cis-1,2-divinylcyclohexane at the atomic level.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface for reactions involving this compound. A key transformation for this molecule is the Cope rearrangement, a thermally induced uncw.eduuncw.edu-sigmatropic rearrangement.

Computational studies on analogous systems, such as cis-1,2-divinylcyclopropane and cis-1,2-divinylcyclobutane (B1149738), have shown that the reaction proceeds through a high-energy transition state. For these smaller ring systems, the rearrangement is driven by the release of ring strain. Theoretical calculations on these analogs predict that the reaction follows an endo-boatlike reaction path leading to an aromatic transition state. The activation energies predicted by these calculations are generally in good agreement with experimental data for these related compounds.

In the case of this compound, the primary reaction pathway of interest is its Cope rearrangement to form (Z,Z)-1,5-cyclodecadiene. QM calculations can predict the activation energy and the geometry of the transition state for this process. The transition state is expected to adopt a chair-like or boat-like conformation, and its energy dictates the kinetic feasibility of the rearrangement.

Table 1: Predicted Activation Energies for Cope Rearrangement of Analogous Divinylcycloalkanes

| Compound | Computational Method | Predicted Activation Energy (kcal/mol) |

|---|---|---|

| cis-1,2-Divinylcyclopropane | B3LYP/6-31G* | ~20 |

| cis-1,2-Divinylcyclobutane | B3LYP | ~23-29 |

The conformational landscape of this compound is dominated by the chair conformations of the cyclohexane (B81311) ring. In the cis configuration, one vinyl group must occupy an axial position while the other is in an equatorial position (axial-equatorial or a,e). A ring-flip converts this conformation into its mirror image (equatorial-axial or e,a), which is isoenergetic.

Computational studies on the closely related cis-1,2-dimethylcyclohexane show that both chair conformations have equal energy. openstax.orglibretexts.org This leads to an equilibrium constant (Keq) of 1, meaning both conformers are equally populated at room temperature. openstax.org The steric strain in these conformations arises from two main sources: 1,3-diaxial interactions involving the axial substituent and gauche interactions between the two adjacent substituents. openstax.orglibretexts.org For cis-1,2-dimethylcyclohexane, the total steric strain for each chair conformation is calculated to be approximately 11.4 kJ/mol (2.7 kcal/mol). openstax.org A similar energy landscape is expected for this compound, with the two chair conformers existing in equal abundance.

Table 2: Conformational Analysis of cis-1,2-Disubstituted Cyclohexanes

| Conformer | Substituent Orientations | Relative Energy (kcal/mol) | Equilibrium Population |

|---|---|---|---|

| Chair 1 | Axial, Equatorial | 0 | 50% |

| Chair 2 (after ring-flip) | Equatorial, Axial | 0 | 50% |